Nacystelyn

Description

Properties

CAS No. |

89344-48-9 |

|---|---|

Molecular Formula |

C11H23N3O5S |

Molecular Weight |

309.39 g/mol |

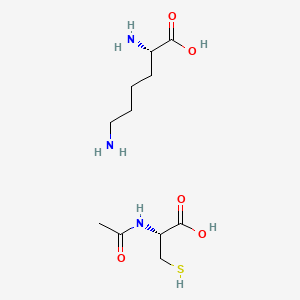

IUPAC Name |

(2R)-2-acetamido-3-sulfanylpropanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(7)6-4(2-10)5(8)9/h5H,1-4,7-8H2,(H,9,10);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t5-;4-/m00/s1 |

InChI Key |

YLCSLYZPLGQZJS-VDQHJUMDSA-N |

SMILES |

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NC(CS)C(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

89344-48-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-NAC N-acetylcysteine L-lysinate N-acetylcysteine lysinate Nacystelyn |

Origin of Product |

United States |

Foundational & Exploratory

The In Vitro Mechanism of Action of Nacystelyn: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a mucolytic and antioxidant agent with a range of therapeutic potentials. Its mechanism of action, primarily investigated through in vitro studies, reveals a multifaceted interaction with cellular components and signaling pathways. This technical guide provides a comprehensive overview of the in vitro activities of this compound, focusing on its core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanisms of Action

This compound's in vitro efficacy stems from three primary activities: potent antioxidant effects, significant mucolytic properties, and the ability to disrupt bacterial biofilms. These actions are interconnected and contribute to its therapeutic potential in a variety of disease models.

Antioxidant Activity

This compound exerts its antioxidant effects through both direct and indirect mechanisms. It directly scavenges reactive oxygen species (ROS) and acts as a precursor for the synthesis of glutathione (GSH), a crucial intracellular antioxidant.

Direct ROS Scavenging: In vitro studies have demonstrated this compound's capacity to directly neutralize harmful ROS. Notably, both this compound and its parent compound, NAC, are potent scavengers of hydroxyl radicals (.OH) and hydrogen peroxide (H2O2)[1][2]. However, they do not appear to directly inhibit superoxide radicals (O2-) in cell-free assays[1].

Indirect Antioxidant Effects via Glutathione (GSH) Synthesis: A primary mechanism of this compound's antioxidant activity is its role as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH)[3][4]. By augmenting intracellular GSH levels, this compound enhances the cell's natural antioxidant defenses. In vitro experiments have shown that this compound is more effective than NAC at increasing intracellular GSH levels. Treatment of A549 alveolar cells with this compound led to a nearly two-fold greater increase in total intracellular GSH compared to NAC[1]. This enhanced GSH synthesis is crucial for detoxifying ROS and protecting cells from oxidative damage[1][3]. The GSH precursor effect of this compound can be blocked by buthionine-sulphoximine, an inhibitor of GSH synthetase, confirming this pathway[1].

dot

Caption: Mucolytic mechanism of this compound.

Anti-Biofilm Activity

In vitro evidence strongly suggests that NAC can inhibit the formation of bacterial biofilms and disrupt pre-existing ones. [5][6]This is a critical mechanism, as biofilms contribute to the persistence of chronic infections. Studies have shown that NAC can reduce the biomass of multi-species biofilms in a dose-dependent manner. [7]The proposed mechanisms for this anti-biofilm activity include the disruption of the extracellular polymeric substance (EPS) matrix and a reduction in bacterial viability within the biofilm. [8]

Quantitative Data from In Vitro Studies

| Parameter | Cell Line / Model | Treatment | Concentration | Result | Reference |

| Intracellular Glutathione (GSH) | A549 (transformed alveolar cells) | This compound (NAL) | 2 x 10⁻⁴ M | 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | |

| A549 (transformed alveolar cells) | N-acetylcysteine (NAC) | 2 x 10⁻⁴ M | 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | ||

| Hydrogen Peroxide (H₂O₂) Reduction | PMNs from COPD smokers | This compound (NAL) or NAC | 4 x 10⁻⁶ M | ~45% reduction in H₂O₂ activity | |

| Hydroxyl Radical (.OH) Scavenging | Deoxyribose assay | This compound (NAL) and NAC | - | Potent scavengers (Ks > 10¹⁰ mol⁻¹ s⁻¹) | |

| Biofilm Biomass Reduction | Multi-species oral biofilm | N-acetylcysteine (NAC) | 1% and 10% | Significant reduction in adherent biomass | |

| Cell Viability | CCD-966SK cells | N-acetylcysteine (NAC) | 1.0 mM | Significant increase in viable cells at day 3 | |

| Wound Healing | CCD-966SK cells (scratch assay) | N-acetylcysteine (NAC) | 1.0 mM | 144.7 ± 3.5 cells in denuded area after 36h |

Signaling Pathway Modulation

In vitro studies have begun to elucidate the impact of this compound and NAC on intracellular signaling pathways, particularly in the contexts of inflammation and cellular proliferation.

PKC/Stat3 Pathway in Wound Healing

In human skin fibroblast (CCD-966SK) cells, NAC has been shown to promote wound healing by activating the Protein Kinase C (PKC) / Signal Transducer and Activator of Transcription 3 (Stat3) pathway. [9][10]Treatment with NAC led to a dose-dependent increase in the expression of key proteins in this pathway, including PI3K, PKC, and Stat3. This activation ultimately results in increased expression of matrix metalloproteinase-1 (MMP-1), which is crucial for tissue remodeling during wound repair. [9][10] dot

Caption: NAC-mediated activation of the PKC/Stat3 pathway in wound healing.

Inhibition of NF-κB Pathway

N-acetylcysteine has been demonstrated to inhibit the activation of the nuclear factor kappa B (NF-κB) transcription factor. [11][12]NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, NAC can downregulate the production of inflammatory cytokines, contributing to its anti-inflammatory effects observed in vitro. [12]

Experimental Protocols

Determination of Intracellular Glutathione (GSH) Levels

Objective: To quantify the effect of this compound on intracellular GSH concentrations.

Cell Line: A549 (human alveolar adenocarcinoma) cells.

Methodology:

-

Seed A549 cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency.

-

Prepare stock solutions of this compound and N-acetylcysteine in a suitable solvent.

-

Treat the cells with increasing concentrations of this compound or NAC (e.g., 0-2 x 10⁻⁴ M) for a specified incubation period.

-

Following incubation, wash the cells with phosphate-buffered saline (PBS) to remove any remaining drug.

-

Lyse the cells to release intracellular contents.

-

Determine the total intracellular GSH (GSH + 2GSSG) concentration using a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction.

-

Normalize the GSH concentration to the number of cells or total protein content.

-

Include a negative control (untreated cells) and a positive control (e.g., cystine) for comparison.

-

Optionally, include an inhibitor of GSH synthesis, such as buthionine-sulphoximine, to confirm the mechanism.

In Vitro Mucus Viscosity Assay

Objective: To measure the effect of this compound on the viscosity of mucus.

Model: Bovine submaxillary mucin (BSM) solution or egg white can be used as a mucus simulant.

Methodology:

-

Prepare a homogenous suspension of the mucus simulant (e.g., 75 mg/mL BSM in PBS).

-

Add a defined volume of this compound solution at various concentrations to the mucus samples. A control sample with the addition of vehicle (e.g., water) should be included.

-

Incubate the samples at 37°C for different time intervals (e.g., 5, 30, and 60 minutes).

-

Measure the viscosity of the samples using a rheometer (e.g., a Bohlin VOR Rheometer). The complex viscosity can be determined over a range of oscillation frequencies.

-

Compare the viscosity of the this compound-treated samples to the control sample at each time point.

Biofilm Inhibition and Disruption Assay

Objective: To assess the ability of this compound to prevent biofilm formation and disrupt established biofilms.

Methodology:

Inhibition of Biofilm Formation:

-

Grow a bacterial culture to a specific optical density.

-

In a multi-well plate, add the bacterial suspension to wells containing culture medium with various concentrations of this compound.

-

Include a control group with no this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently wash the wells to remove non-adherent bacteria.

-

Quantify the biofilm biomass using the crystal violet assay. This involves staining the biofilm, dissolving the stain, and measuring the absorbance.

Disruption of Pre-formed Biofilms:

-

Allow biofilms to form in a multi-well plate as described above, but without the addition of this compound.

-

After the biofilm has formed, remove the culture medium and add fresh medium containing various concentrations of this compound.

-

Incubate for a further period (e.g., 24 hours).

-

Wash the wells and quantify the remaining biofilm using the crystal violet assay.

dot

Caption: Experimental workflows for biofilm inhibition and disruption assays.

Conclusion

The in vitro mechanism of action of this compound is characterized by its robust antioxidant, mucolytic, and anti-biofilm properties. As a precursor for glutathione synthesis, it significantly enhances intracellular antioxidant defenses. Its ability to cleave disulfide bonds in mucin polymers effectively reduces mucus viscosity. Furthermore, this compound demonstrates a clear capacity to inhibit and disrupt bacterial biofilms. The modulation of signaling pathways, such as the PKC/Stat3 and NF-κB pathways, highlights its potential to influence cellular processes beyond its immediate biochemical effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a therapeutic agent.

References

- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of N-acetylcysteine on biofilms: Implications for the treatment of respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. N-Acetyl-L-cysteine Effects on Multi-species Oral Biofilm Formation and Bacterial Ecology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Acetyl-cysteine and Mechanisms Involved in Resolution of Chronic Wound Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Topical N-acetylcysteine accelerates wound healing in vitro and in vivo via the PKC/Stat3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of N-acetylcysteine actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Nacystelyn: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacystelyn, the L-lysine salt of N-acetylcysteine (NAC), is a novel mucolytic and antioxidant agent. By combining N-acetylcysteine with the amino acid L-lysine, this compound offers potential advantages over NAC alone, including improved pH characteristics in aqueous solutions.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as a potent antioxidant and modulator of key cellular signaling pathways.

Chemical and Physical Properties

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid; (2S)-2,6-diaminohexanoic acid | [2] |

| Synonyms | N-acetylcysteine L-lysinate, L-NAC, this compound | [2] |

| CAS Number | 89344-48-9 | [2] |

| Chemical Formula | C₁₁H₂₃N₃O₅S | [2] |

| Molecular Weight | 309.39 g/mol | [2] |

| Canonical SMILES | CC(=O)N--INVALID-LINK--C(=O)O.C(CCN)C--INVALID-LINK--N | [2] |

| InChI Key | YLCSLYZPLGQZJS-VDQHJUMDSA-N | [2] |

Physicochemical Properties

Quantitative data for this compound is limited; therefore, data for N-acetylcysteine (NAC) is provided as a reference for the active moiety.

| Property | Value (N-acetylcysteine) | Reference |

| Melting Point | 106-108 °C | [3] |

| Solubility | Soluble in water, ethanol, methanol, dimethyl sulfoxide. Insoluble in chloroform and ether.[3] | [3] |

| pKa (Thiol group) | 9.27 - 9.5 | [4][5] |

| pKa (Carboxyl group) | ~3.24 | [6] |

| pH (this compound) | A 2 x 10⁻⁴ M solution has a pH of 6.4 (compared to pH 3.6 for an equivalent NAC solution).[1] | [1] |

Synthesis

A general two-step process can be inferred for the synthesis of this compound: the synthesis of N-acetylcysteine followed by its reaction with L-lysine to form the salt.

Experimental Protocol: Synthesis of N-acetylcysteine

A common laboratory-scale synthesis of N-acetylcysteine involves the acetylation of L-cysteine.[7]

Materials:

-

L-cysteine

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Cold water

-

Ethanol (for recrystallization)

Procedure:

-

L-cysteine is dissolved in acetic anhydride.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is warmed (e.g., to 60°C) for a short period (e.g., 20 minutes) with stirring.[7]

-

The mixture is then cooled to room temperature and poured into cold water to precipitate the crude N-acetylcysteine.

-

The crude product is collected by filtration and washed with cold water.

-

Purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Experimental Protocol: Formation of this compound (N-acetylcysteine L-lysinate)

The formation of the lysine salt involves reacting N-acetylcysteine with an equimolar amount of L-lysine in a suitable solvent, followed by isolation of the salt.

Materials:

-

N-acetylcysteine

-

L-lysine

-

Suitable solvent (e.g., water or an alcohol/water mixture)

Procedure:

-

N-acetylcysteine is dissolved in the chosen solvent.

-

An equimolar amount of L-lysine is added to the solution.

-

The mixture is stirred until the salt formation is complete, which can be monitored by pH measurement (approaching neutrality).

-

The solvent is removed, for example, by evaporation under reduced pressure, to yield this compound.

-

Further purification can be performed by recrystallization if necessary.

Mechanism of Action and Biological Activities

This compound exerts its biological effects primarily through the actions of its N-acetylcysteine component. It functions as a potent antioxidant, both directly by scavenging reactive oxygen species (ROS) and indirectly by serving as a precursor to the major intracellular antioxidant, glutathione (GSH).[8]

Antioxidant Activity

This compound has been shown to be a potent scavenger of hydroxyl radicals (.OH) and to be effective against hypochlorous acid (HClO).[9] In vitro studies have demonstrated that this compound is more effective at maintaining the protease/antiprotease balance in the presence of HClO compared to NAC alone.[9] Furthermore, this compound has been reported to enhance intracellular GSH levels more effectively than NAC.[1]

Deoxyribose Assay for Hydroxyl Radical Scavenging:

This assay measures the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by a Fenton-like reaction. The degradation of deoxyribose is quantified by reaction with thiobarbituric acid (TBA), which forms a pink chromogen.[10]

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

2-deoxy-D-ribose

-

Ferric chloride (FeCl₃)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound (this compound)

Procedure:

-

A reaction mixture is prepared containing FeCl₃-EDTA, H₂O₂, and 2-deoxyribose in phosphate buffer.

-

The test compound (this compound) at various concentrations is added to the mixture.

-

The reaction is initiated by the addition of ascorbic acid.

-

The mixture is incubated (e.g., at 37°C for 1 hour).

-

The reaction is stopped by adding TCA and TBA.

-

The mixture is heated (e.g., at 95°C for 15-20 minutes) to develop the color.

-

After cooling, the absorbance is measured spectrophotometrically (e.g., at 532 nm).

-

The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control without the scavenger.

DTNB Assay for Hydrogen Peroxide Scavenging:

This assay can be adapted to measure the scavenging of hydrogen peroxide by monitoring the oxidation of a thiol-containing compound. A common method involves the use of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Phosphate buffer

-

Hydrogen peroxide (H₂O₂)

-

Test compound (this compound)

-

DTNB

Procedure:

-

The test compound is incubated with a known concentration of H₂O₂ in a phosphate buffer for a specific time.

-

After the incubation period, DTNB is added to the solution.

-

DTNB reacts with the remaining reduced thiols to produce a yellow-colored product (TNB²⁻), which is measured spectrophotometrically at 412 nm.

-

The amount of H₂O₂ scavenged is determined by the difference in the concentration of reduced thiols in the presence and absence of H₂O₂.

Modulation of Signaling Pathways

N-acetylcysteine, the active component of this compound, is known to modulate several key intracellular signaling pathways, primarily due to its ability to alter the cellular redox state.

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in the inflammatory response. Reactive oxygen species are known to activate the NF-κB pathway. By increasing intracellular glutathione levels and directly scavenging ROS, NAC can inhibit the activation of NF-κB.[11][12] This inhibition prevents the transcription of pro-inflammatory cytokines such as IL-6 and IL-8.[11]

Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including stress responses, proliferation, and apoptosis. Oxidative stress can lead to the activation of certain MAPK pathways, such as p38 MAPK and JNK. N-acetylcysteine has been shown to inhibit the activation of p38 MAPK, thereby reducing the production of inflammatory chemokines.[13]

Conclusion

This compound, as the L-lysine salt of N-acetylcysteine, presents a promising therapeutic agent with enhanced properties compared to N-acetylcysteine alone, particularly its neutral pH in solution. Its potent antioxidant and anti-inflammatory activities, mediated through direct ROS scavenging, replenishment of glutathione stores, and modulation of key signaling pathways like NF-κB and MAPK, underscore its potential for use in a variety of clinical applications, especially in the context of diseases with underlying oxidative stress and inflammation. Further research into the specific physicochemical properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. CN113461580A - N-acetyl-L-cysteine synthesis method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [minerva-access.unimelb.edu.au]

- 4. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. N-Acetyl-L-(+)-cysteine(616-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. N-Acetyl-L-cysteine CAS#: 616-91-1 [m.chemicalbook.com]

- 9. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nacystelyn: A Superior Precursor for Glutathione Synthesis - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress. Its depletion is implicated in the pathogenesis of numerous diseases. While N-acetylcysteine (NAC) has been a longstanding therapeutic option for replenishing GSH stores, its acidic nature and limited bioavailability present challenges. Nacystelyn (NAL), a lysine salt of N-acetylcysteine, has emerged as a promising alternative, demonstrating superior efficacy in augmenting cellular GSH levels. This technical guide provides a comprehensive overview of this compound as a glutathione precursor, detailing its chemical properties, mechanism of action, and the experimental evidence supporting its enhanced antioxidant capacity compared to N-acetylcysteine. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.

Introduction: The Significance of Glutathione and its Precursors

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and is the most abundant non-protein thiol in mammalian cells. It exists in both reduced (GSH) and oxidized (GSSG) forms, with the GSH/GSSG ratio serving as a key indicator of cellular redox status. GSH is integral to a multitude of cellular processes, including the detoxification of reactive oxygen species (ROS), xenobiotic metabolism, and the maintenance of the thiol status of proteins.

Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to neutralize them, leads to the depletion of intracellular GSH. This state is a hallmark of various pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and neurodegenerative disorders.[1][2] Consequently, therapeutic strategies aimed at restoring GSH levels are of significant interest.

N-acetylcysteine (NAC), an acetylated precursor of the amino acid L-cysteine, has been widely used to support GSH synthesis.[3] The availability of cysteine is the rate-limiting step in GSH production.[4] NAC provides a bioavailable source of cysteine, thereby promoting GSH replenishment.[3] However, the therapeutic application of NAC is hampered by its acidic properties and modest bioavailability.[5][6]

This compound (NAL) is a lysine salt of N-acetylcysteine.[5] This formulation offers a key advantage: the basic lysine molecule neutralizes the acidic NAC, resulting in a solution with a more neutral pH.[5] This property is particularly beneficial for aerosolized administration, a common route for targeting lung diseases.[5] More importantly, in vitro studies have demonstrated that this compound is significantly more effective than NAC at increasing intracellular GSH levels.[5]

Chemical Properties and Advantages of this compound

This compound is formed by the salt linkage between N-acetylcysteine and the amino acid L-lysine.[5][7] This formulation confers several advantages over standard N-acetylcysteine.

| Property | N-acetylcysteine (NAC) | This compound (NAL) | Reference(s) |

| Composition | N-acetyl derivative of L-cysteine | Lysine salt of N-acetylcysteine | [5][8] |

| pH in Solution | Acidic (e.g., pH 3.6 at 2 x 10⁻⁴ M) | Near-neutral (e.g., pH 6.4 at 2 x 10⁻⁴ M) | [5] |

| GSH Precursor Efficacy | Effective | Approximately twice as effective as NAC in vitro | [5] |

The near-neutral pH of this compound solutions makes it a more suitable candidate for inhalation therapies, minimizing the risk of bronchospasm that can be induced by acidic formulations.[5] The most significant advantage, however, lies in its enhanced ability to augment intracellular GSH concentrations.

Mechanism of Action: Replenishing the Cellular Glutathione Pool

Both this compound and NAC function as glutathione precursors by providing the rate-limiting amino acid, L-cysteine. The mechanism involves the following key steps:

-

Cellular Uptake: this compound and NAC are transported into the cell.

-

Deacetylation: Inside the cell, both molecules are deacetylated to yield L-cysteine.

-

Glutathione Synthesis: The newly available L-cysteine enters the glutathione biosynthesis pathway.

The Glutathione Biosynthesis Pathway

The synthesis of glutathione is a two-step, ATP-dependent process occurring in the cytosol[9][10][11][12]:

-

Step 1: Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.

-

Step 2: Addition of Glycine: The enzyme glutathione synthetase (GS) adds glycine to the C-terminal end of γ-glutamylcysteine to form glutathione (γ-L-Glutamyl-L-cysteinylglycine).

The activity of GCL is subject to feedback inhibition by GSH, providing a mechanism for the tight regulation of intracellular GSH levels.[11]

Role of the Nrf2 Signaling Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.

N-acetylcysteine has been shown to activate the Nrf2 signaling pathway.[13][14][15][16] This activation leads to the increased expression of antioxidant enzymes, including glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. By upregulating GCL, NAC and by extension, this compound, can enhance the cell's capacity to synthesize glutathione.

Quantitative Data Summary: this compound vs. N-acetylcysteine

In vitro studies have provided quantitative evidence for the superior efficacy of this compound in augmenting intracellular glutathione levels compared to N-acetylcysteine.

Table 1: Effect of this compound (NAL) and N-acetylcysteine (NAC) on Intracellular Glutathione Levels in A549 Alveolar Cells

| Treatment | Concentration | Total Intracellular GSH (GSH + 2GSSG) (x 10⁻⁶ mol per 10⁶ cells) | Reference |

| Control | - | Not specified | [5] |

| NAC | 2 x 10⁻⁴ M | 4.5 ± 1.1 | [5] |

| NAL | 2 x 10⁻⁴ M | 8.3 ± 1.6 | [5] |

As shown in Table 1, at the same molar concentration, this compound treatment resulted in nearly double the intracellular glutathione concentration compared to N-acetylcysteine in A549 human alveolar epithelial cells.[5]

Table 2: Effect of this compound (NAL) and N-acetylcysteine (NAC) on Hydrogen Peroxide (H₂O₂) Scavenging

| Treatment | Concentration | Reduction of H₂O₂ Activity in PMN from COPD Patients | Reference |

| NAC | 4 x 10⁻⁶ M | ~45% | [5] |

| NAL | 4 x 10⁻⁶ M | ~45% | [5] |

Both this compound and N-acetylcysteine demonstrated a similar potent capacity to reduce hydrogen peroxide released by polymorphonuclear leukocytes (PMN) from smokers with COPD, indicating comparable direct antioxidant activity in this assay.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and N-acetylcysteine as glutathione precursors.

Measurement of Intracellular Glutathione

Objective: To quantify the total intracellular concentration of glutathione (GSH and GSSG) in cultured cells following treatment with this compound or N-acetylcysteine.

Methodology: HPLC with Electrochemical Detection (HPLC-ECD)

This method offers high sensitivity and specificity for the simultaneous detection of reduced and oxidized glutathione.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549) at a suitable density in culture plates.

-

Allow cells to adhere and grow to a desired confluency (e.g., 80-90%).

-

Treat cells with varying concentrations of this compound, N-acetylcysteine, or vehicle control for the desired duration (e.g., 24 hours).

-

-

Sample Preparation:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of cold metaphosphoric acid (MPA, e.g., 5%) to precipitate proteins and prevent auto-oxidation of GSH.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the intracellular thiols.

-

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Separate the thiol compounds using a suitable mobile phase gradient.

-

Detect GSH and GSSG based on their electrochemical properties.

-

Quantify the peaks by comparing their areas to a standard curve generated with known concentrations of GSH and GSSG.

-

-

Data Normalization:

-

Determine the protein concentration of the cell lysate from a parallel set of wells (e.g., using a BCA or Bradford assay).

-

Normalize the glutathione concentrations to the total protein content to account for variations in cell number.

-

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Glutathione (an Antioxidant) and N-Acetylcysteine on Inflammation [clinicaltrials.stanford.edu]

- 5. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine lysinate | C11H23N3O5S | CID 9883132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 13. Protective effect of N-acetylcysteine (NAC) on renal ischemia/reperfusion injury through Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Acetylcysteine improves oocyte quality through modulating the Nrf2 signaling pathway to ameliorate oxidative stress caused by repeated controlled ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acetylcysteine attenuates PM2.5-induced apoptosis by ROS-mediated Nrf2 pathway in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Nacystelyn: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the pharmacokinetics and bioavailability of N-acetylcysteine (NAC). Nacystelyn, the lysine salt of NAC, is a novel compound with limited publicly available in vivo pharmacokinetic data. The information presented herein for NAC is intended to serve as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the expected behavior of this compound. One in vitro study suggests that this compound may enhance intracellular glutathione levels more effectively than NAC and offers the advantage of forming neutral pH solutions[1].

Executive Summary

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine with a well-established clinical profile as a mucolytic agent and an antidote for acetaminophen poisoning[2][3]. Its therapeutic potential is also being explored for a range of conditions related to oxidative stress and inflammation[4]. This compound, or N-acetyl-L-cysteine lysine salt, is a newer formulation designed to improve upon the properties of NAC. This guide summarizes the current understanding of the pharmacokinetics and bioavailability of NAC, providing a basis for further research into this compound.

Oral administration of NAC is characterized by rapid absorption, with peak plasma concentrations generally reached within one to two hours[2][5]. However, it undergoes extensive first-pass metabolism, resulting in low oral bioavailability, typically ranging from 4% to 10% for total NAC[6][7]. The terminal half-life of NAC following oral administration is approximately 6.25 hours[2][6]. Intravenous administration bypasses first-pass metabolism, leading to higher plasma concentrations.

Pharmacokinetic Parameters of N-Acetylcysteine

The pharmacokinetic profile of N-acetylcysteine has been investigated in several clinical studies. The following tables summarize key parameters following oral and intravenous administration in healthy adult volunteers.

Oral Administration

| Parameter | Value | Study Population & Dose | Reference |

| Bioavailability (F) | 4.0% (Reduced NAC) | 6 healthy volunteers, 400 mg | [6] |

| 9.1% (Total NAC) | 6 healthy volunteers, 400 mg | [6][7] | |

| 6 - 10% | Review of multiple studies | [8] | |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Review of multiple studies | [2][5] |

| ~1.0 hour | 15 Chinese & 15 Caucasian healthy volunteers, 600 mg | [5] | |

| Peak Plasma Concentration (Cmax) | 0.35 - 4 mg/L | 200 - 400 mg dose | [2] |

| 1950.9 ± 1026.1 ng/mL (Chinese) | 15 healthy volunteers, 600 mg | [5] | |

| 2743.9 ± 985.2 ng/mL (Caucasian) | 15 healthy volunteers, 600 mg | [5] | |

| Terminal Half-life (t½) | 6.25 hours (Reduced NAC) | 6 healthy volunteers, 400 mg | [2][6] |

| ~6 hours | Review of multiple studies | [5] | |

| Volume of Distribution (Vd) | 0.33 - 0.47 L/kg | Review of multiple studies | [2] |

| Clearance (CL) | 70% non-renal | Review of multiple studies | [2] |

Intravenous Administration

| Parameter | Value | Study Population & Dose | Reference |

| Terminal Half-life (t½) | 1.95 hours (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |

| 5.58 hours (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |

| ~8 hours | 24 healthy Chinese volunteers, 600 mg | [9] | |

| Volume of Distribution (Vd) | 0.59 L/kg (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |

| 0.47 L/kg (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |

| Plasma Clearance (CL) | 0.84 L/h/kg (Reduced NAC) | 6 healthy volunteers, 200 mg | [6] |

| 0.11 L/h/kg (Total NAC) | 6 healthy volunteers, 200 mg | [6][7] | |

| 995.2 mL/h (Renal) | 24 healthy Chinese volunteers, 600 mg | [9] | |

| Peak Plasma Concentration (Cmax) | 83.30 µg/mL | 24 healthy Chinese volunteers, 600 mg | [9] |

| Time to Peak Plasma Concentration (Tmax) | 0.083 hours | 24 healthy Chinese volunteers, 600 mg | [9] |

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of N-acetylcysteine.

Oral and Intravenous Pharmacokinetic Study in Healthy Volunteers[6][7]

-

Study Design: A randomized, cross-over study.

-

Subjects: Six healthy volunteers.

-

Dosing:

-

Intravenous: 200 mg of NAC.

-

Oral: 400 mg of NAC.

-

-

Sample Collection: Blood samples were collected for 30 hours following administration.

-

Analytical Method: Specific bioanalytical method for the determination of reduced and total NAC in plasma.

Single and Multiple Dose Oral Pharmacokinetic Study in Chinese and Caucasian Volunteers[5]

-

Study Design: A single- and multiple-dose, single-center, open-label, phase I clinical study.

-

Subjects: 15 healthy Chinese and 15 healthy Caucasian (mostly Italian) adult volunteers.

-

Dosing:

-

Single Dose: One 600 mg NAC uncoated tablet.

-

Multiple Dose: 600 mg NAC uncoated tablets twice daily for three days following a 48-hour washout period.

-

-

Sample Collection:

-

Blood: Collected at pre-dose and at various time points up to 36 hours post-administration for the single-dose phase, and up to 24 hours for the multiple-dose phase.

-

Urine: Collected at intervals up to 36 hours post-administration for the single-dose phase and up to 24 hours for the multiple-dose phase.

-

-

Analytical Method: Plasma and urine samples were analyzed for NAC concentrations. Samples were incubated with dithiothreitol to reduce intermolecular disulfide bonds. NAC and its isotope-labeled internal standard were extracted from plasma by protein precipitation and from urine by liquid-liquid extraction.

Intravenous Pharmacokinetic Study in Healthy Chinese Volunteers[9]

-

Study Design: An open-label, phase I study.

-

Subjects: 24 healthy male and female Chinese volunteers.

-

Dosing:

-

Single Dose: A single 600 mg IV dose of NAC on day 1.

-

Multiple Dose: Repeat 600 mg IV doses of NAC twice daily on days 4 and 5, and once on day 6, following a 3-day washout.

-

-

Sample Collection: Venous blood samples were collected prior to the first dose and at numerous time points up to 32 hours post-dose.

-

Analytical Method: Modern bioanalytical methods were used to determine plasma NAC concentrations.

Metabolism and Excretion

Following administration, NAC undergoes rapid and extensive metabolism. In plasma, it can exist in its reduced form and various oxidized forms, including the disulfide N,N'-diacetylcystine, and mixed disulfides with other thiols like cysteine and glutathione[6]. The major excretory product is inorganic sulfate[2]. Renal clearance accounts for approximately 30% of the total body clearance of NAC[8].

Analytical Methodologies

The quantification of NAC in biological matrices is challenging due to its reactive thiol group and its existence in both reduced and oxidized forms. Several analytical methods have been developed and validated.

High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC with various detection methods is commonly used.

-

Sample Preparation: Often involves a reduction step with agents like dithiothreitol (DTT) to measure total NAC. This is followed by protein precipitation and extraction.

-

Detection: UV-Vis and fluorescence detection are employed. For fluorescence detection, derivatization with a fluorogenic reagent is necessary.

-

Application: Used for the estimation of NAC in bulk drug, parenteral dosage forms, and biological samples[10].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: Provides high sensitivity and selectivity for the quantification of NAC.

-

Sample Preparation: Similar to HPLC, includes a reduction step with DTT and subsequent extraction.

-

Application: Has been validated and applied to the analysis of samples from phase I clinical trials[11].

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: Involves the derivatization of NAC to a more volatile compound for analysis.

-

Sample Preparation: Extraction from plasma followed by a two-step derivatization process.

-

Application: Used for the quantitation of NAC in human plasma[12].

Visualizations

Experimental Workflow for a Typical Oral NAC Pharmacokinetic Study

Caption: Workflow of a typical oral N-acetylcysteine pharmacokinetic study.

Metabolic Fate of N-Acetylcysteine

Caption: Simplified metabolic pathways of N-acetylcysteine.

Conclusion

The pharmacokinetic profile of N-acetylcysteine is well-characterized by rapid oral absorption, significant first-pass metabolism leading to low bioavailability, and a relatively short half-life. While specific in vivo pharmacokinetic data for this compound is not yet widely available, the extensive data on NAC provides a robust foundation for anticipating its behavior. The potential for this compound to offer improved properties, such as enhanced cellular glutathione replenishment as suggested by in vitro data, warrants further investigation through dedicated pharmacokinetic and pharmacodynamic studies. Such studies will be crucial in elucidating the clinical advantages of this compound and guiding its development for various therapeutic applications.

References

- 1. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Clinical trials of N-acetylcysteine in psychiatry and neurology: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of Single and Multiple Doses of Oral N-Acetylcysteine in Healthy Chinese and Caucasian Volunteers: An Open-Label, Phase I Clinical Study | springermedizin.de [springermedizin.de]

- 6. jvsmedicscorner.com [jvsmedicscorner.com]

- 7. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. croalliance.com [croalliance.com]

- 10. ajpp.in [ajpp.in]

- 11. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Nacystelyn: A Technical Guide to Cellular Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), is a mucolytic agent with potent antioxidant properties. As a prodrug of L-cysteine, this compound plays a crucial role in replenishing intracellular glutathione (GSH), a key component of the cellular antioxidant defense system. This technical guide provides an in-depth analysis of the cellular uptake and metabolism of this compound, offering valuable insights for researchers and professionals in drug development. A significant focus is placed on the comparative efficacy of this compound versus N-acetylcysteine, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.

Cellular Uptake and Metabolism

This compound is a salt formed between N-acetylcysteine and the basic amino acid L-lysine. In solution, this compound readily dissociates into NAC and lysine[1]. This formulation offers a significant advantage over NAC alone, primarily through enhanced cellular uptake, leading to a more pronounced effect on intracellular glutathione levels.

Proposed Mechanism of Cellular Uptake

The enhanced cellular uptake of the NAC component from this compound is hypothesized to be facilitated by the presence of lysine. Cationic amino acid transporters, such as SLC7A1 (also known as CAT-1), are present on the plasma membrane of various cells, including the A549 human lung adenocarcinoma cell line, and are responsible for the transport of positively charged amino acids like lysine and arginine[2][3]. The co-administration of NAC as a lysine salt likely leverages these transporters, leading to a more efficient intracellular delivery of NAC compared to the uptake of NAC on its own, which can be transported via other, potentially less efficient, mechanisms like anion exchange or other amino acid transporters[4][5][6][7].

Once inside the cell, this compound (or its dissociated components) undergoes metabolic processing. The N-acetylcysteine is deacetylated by intracellular enzymes to yield L-cysteine, the rate-limiting substrate for the synthesis of glutathione[8]. The increased availability of L-cysteine drives the production of GSH, thereby augmenting the cell's antioxidant capacity.

References

- 1. Gene - SLC7A1 [maayanlab.cloud]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. genecards.org [genecards.org]

- 4. dojindo.com [dojindo.com]

- 5. N-Acetylcysteine reverses existing cognitive impairment and increased oxidative stress in glutamate transporter type 3 deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Nacystelyn vs. N-acetylcysteine: A Technical Deep Dive into Antioxidant Capacities

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the antioxidant capacities of Nacystelyn (NAL) and its parent compound, N-acetylcysteine (NAC). By examining their mechanisms of action, direct radical scavenging abilities, and impact on cellular antioxidant defenses, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate their therapeutic potential.

Executive Summary

N-acetylcysteine (NAC) is a well-established antioxidant with a multifaceted mechanism of action, primarily attributed to its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2][3][4][5][6][7][8] this compound (NAL), a lysine salt of NAC, has emerged as a promising alternative, demonstrating enhanced efficacy in certain antioxidant parameters. This guide will dissect the available data, presenting a side-by-side comparison of their antioxidant prowess.

Comparative Antioxidant Data

The following tables summarize the key quantitative data from in-vitro studies, offering a direct comparison of the antioxidant capacities of this compound and N-acetylcysteine.

| Parameter | This compound (NAL) | N-acetylcysteine (NAC) | Reference |

| Intracellular Glutathione (GSH) Enhancement | |||

| Total Intracellular GSH (A549 cells, 2 x 10⁻⁴ mol/L) | 8.3 +/- 1.6 x 10⁻⁶ mol per 10⁶ cells | 4.5 +/- 1.1 x 10⁻⁶ mol per 10⁶ cells | [9] |

| Direct Radical Scavenging | |||

| Hydroxyl Radical (.OH) Scavenging (Ks) | > 10¹⁰ mol⁻¹ s⁻¹ | > 10¹⁰ mol⁻¹ s⁻¹ | [10] |

| Hydrogen Peroxide (H₂O₂) Reaction (K) | ~ 0.03 min⁻¹ | ~ 0.03 min⁻¹ | [10] |

| Hypochlorous Acid (HClO) Scavenging | More efficient than NAC | Less efficient than NAL | [10] |

Table 1: Quantitative Comparison of Antioxidant Capacities

Mechanisms of Antioxidant Action

Both NAL and NAC exert their antioxidant effects through a combination of direct and indirect mechanisms. While they share the foundational mechanism of NAC, subtle differences in their efficacy have been observed.

Indirect Antioxidant Activity: Glutathione Synthesis

The primary antioxidant mechanism for both compounds is their ability to serve as a precursor for L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[11] NAC is deacetylated in the body to yield cysteine, which is then incorporated into the tripeptide GSH (γ-L-glutamyl-L-cysteinylglycine).[12] GSH plays a pivotal role in detoxifying reactive oxygen species (ROS) and is a cofactor for several antioxidant enzymes.[2] As indicated in Table 1, NAL appears to be more effective at increasing intracellular GSH levels compared to NAC.[9]

Direct Radical Scavenging

Both NAL and NAC are capable of directly scavenging a variety of reactive oxygen species. Their thiol group (-SH) can directly interact with and neutralize oxidants.[8][13] Studies have shown that both molecules are potent scavengers of the highly reactive hydroxyl radical (.OH).[10] Their reactivity with hydrogen peroxide (H₂O₂) is slower.[10] Notably, NAL has demonstrated superior efficacy in scavenging hypochlorous acid (HClO), a potent oxidant produced by myeloperoxidase during inflammation.[10]

Disulfide Bond Reduction

NAC's free sulfhydryl group can reduce disulfide bonds in proteins.[2][13] This mechanism is the basis for its mucolytic activity, where it breaks down the disulfide bonds in mucoproteins, reducing mucus viscosity.[12] This reducing capacity also contributes to its overall antioxidant effect by restoring the function of proteins that have been oxidatively damaged.

Emerging Mechanism: Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production

Recent research has uncovered a novel antioxidant mechanism for NAC involving its conversion to hydrogen sulfide (H₂S) and sulfane sulfur species.[14][15] This pathway involves the desulfuration of NAC-derived cysteine. These sulfur species have been shown to be potent antioxidants and cytoprotective agents.

Signaling Pathway for NAC's Antioxidant and Anti-inflammatory Effects

Caption: Signaling pathways of N-acetylcysteine's antioxidant and anti-inflammatory actions.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Measurement of Intracellular Glutathione (GSH)

-

Cell Line: Human alveolar epithelial cells (A549).

-

Treatment: Cells are incubated with varying concentrations of NAL or NAC (e.g., 0-2 x 10⁻⁴ mol/L) for a specified period.

-

GSH Assay:

-

Cells are washed and then lysed.

-

The total intracellular GSH (GSH + GSSG) is measured using a spectrophotometric assay based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to form 2-nitro-5-thiobenzoic acid (TNB), which is quantified by its absorbance at 412 nm.

-

A standard curve is generated using known concentrations of GSH.

-

The GSH concentration in the cell lysates is normalized to the cell number.

-

-

Inhibitor Control: Buthionine sulfoximine (BSO), an inhibitor of GSH synthetase, can be used to confirm that the increase in GSH is due to de novo synthesis.[9]

Experimental Workflow for Intracellular GSH Measurement

Caption: Workflow for determining intracellular glutathione (GSH) levels.

Deoxyribose Assay for Hydroxyl Radical (.OH) Scavenging

-

Principle: This assay measures the ability of a compound to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + .OH). The degradation of deoxyribose by hydroxyl radicals produces a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

-

Procedure:

-

A reaction mixture is prepared containing deoxyribose, a phosphate buffer, FeCl₃, EDTA, H₂O₂, and the test compound (NAL or NAC) at various concentrations.

-

The reaction is initiated by the addition of ascorbic acid.

-

After incubation, TBA and trichloroacetic acid (TCA) are added.

-

The mixture is heated, cooled, and the absorbance is measured at 532 nm.

-

-

Data Analysis: The percentage inhibition of deoxyribose degradation is calculated. The second-order rate constant (Ks) for the reaction with .OH is determined from competition plots.[10]

Dithio-bis-nitrobenzoic acid (DTNB) Assay for Hydrogen Peroxide (H₂O₂) Reactivity

-

Principle: This assay indirectly measures the reaction of a thiol-containing compound with H₂O₂ by quantifying the remaining thiol concentration using DTNB.

-

Procedure:

-

The test compound (NAL or NAC) is incubated with H₂O₂ in a buffer solution.

-

At various time points, an aliquot of the reaction mixture is taken, and the reaction is stopped.

-

DTNB is added, which reacts with the remaining free thiol groups to produce a colored product that is measured spectrophotometrically at 412 nm.

-

-

Data Analysis: The decrease in thiol concentration over time is used to calculate the first-order rate constant (K) for the reaction with H₂O₂.[10]

Elastase-α1-Antiproteinase Assay for Hypochlorous Acid (HClO) Scavenging

-

Principle: This assay assesses the ability of an antioxidant to protect α1-antiproteinase (an inhibitor of elastase) from inactivation by HClO.

-

Procedure:

-

α1-antiproteinase is incubated with HClO in the presence or absence of the test compound (NAL or NAC).

-

Elastase and a substrate for elastase (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide) are then added.

-

The activity of elastase is measured by the rate of substrate cleavage, which is monitored spectrophotometrically.

-

-

Data Analysis: The ability of NAL or NAC to preserve the inhibitory activity of α1-antiproteinase is determined.[10]

Conclusion

Both this compound and N-acetylcysteine are potent antioxidants with significant therapeutic potential. The primary mechanism of action for both is the replenishment of intracellular glutathione stores. However, in-vitro evidence suggests that this compound may be more effective in this regard.[9] Furthermore, this compound has demonstrated superior scavenging activity against hypochlorous acid, an important oxidant in inflammatory conditions.[10] The choice between NAL and NAC for research and development purposes may depend on the specific pathological context and the desired antioxidant endpoint. Further in-vivo and clinical studies are warranted to fully elucidate the comparative therapeutic advantages of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cymbiotika.com [cymbiotika.com]

- 4. doctorhermann.com [doctorhermann.com]

- 5. vinmec.com [vinmec.com]

- 6. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound, a novel lysine salt of N-acetylcysteine, to augment cellular antioxidant defence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro comparative assessment of the antioxidant activity of this compound against three reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cymbiotika.com [cymbiotika.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of Nacystelyn (N-acetyl-L-cysteine) in Cell Culture Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro stability of Nacystelyn, the lysine salt of N-acetyl-L-cysteine (NAC), in commonly used cell culture media. Understanding the stability of NAC is critical for ensuring accurate and reproducible results in experimental settings, as its degradation can impact its efficacy as an antioxidant and its effects on cellular signaling pathways. This document outlines the primary degradation pathways, presents available quantitative stability data, provides detailed experimental protocols for stability assessment, and visualizes relevant cellular signaling pathways affected by NAC.

Introduction to this compound (N-acetyl-L-cysteine) and its In Vitro Stability

N-acetyl-L-cysteine (NAC) is a thiol-containing antioxidant and a precursor to L-cysteine and reduced glutathione (GSH). It is widely used in cell culture studies to mitigate oxidative stress and investigate redox-sensitive cellular processes. However, NAC is susceptible to degradation in aqueous solutions, which can affect its biological activity. The primary degradation pathway of NAC in solution is oxidation to its disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC).[1][2] This oxidation is influenced by several factors, including pH, temperature, the presence of oxygen, and metal ions.

Quantitative Stability of N-acetyl-L-cysteine in Cell Culture Media

The stability of NAC has been most extensively studied in Dulbecco's Modified Eagle Medium (DMEM). The available data indicates that NAC is not stable under typical cell culture conditions.

Table 1: Stability of N-acetyl-L-cysteine (NAC) in DMEM

| Temperature | Time (hours) | Average % Recovery of NAC | Reference |

| Refrigerated (2-8 °C) | 24 | 96.4% | [3] |

| Room Temperature (20 ± 2 °C) | 24 | 84.4% | [3] |

| 37 °C | 24 | 78.8% | [3] |

Note: The study indicates that oxidation is rapid at both room temperature and 37°C, and slower under refrigerated conditions.[3]

Experimental Protocols

Preparation of N-acetyl-L-cysteine Stock Solutions

Proper preparation and storage of NAC stock solutions are crucial for maintaining its stability.

-

Solvent: Dissolve NAC in sterile, deoxygenated water or a suitable buffer like PBS. Some studies also report using DMSO.[5]

-

Concentration: A common stock solution concentration is 100 mM.[5]

-

pH Adjustment: The pH of an aqueous solution of NAC can be acidic (around 2.0-2.8 for a 1% solution). It may be necessary to adjust the pH of the stock solution with NaOH to avoid altering the pH of the cell culture medium upon addition.

-

Storage: Store aliquots of the stock solution at -20°C for up to one month.[6] Avoid repeated freeze-thaw cycles.

Protocol for Assessing NAC Stability in Cell Culture Media via RP-HPLC

This protocol is adapted from a stability-indicating method for the determination of NAC and its primary degradation product, Di-NAC, in cell culture media.[1]

Objective: To quantify the concentration of NAC and Di-NAC in a cell culture medium over time to determine the stability of NAC.

Materials:

-

N-acetyl-L-cysteine (NAC) standard

-

N,N'-diacetyl-L-cystine (Di-NAC) standard

-

Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm)[1]

Procedure:

-

Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% TFA.[1]

-

Preparation of Standard Solutions:

-

Prepare individual stock solutions of NAC and Di-NAC (e.g., 2 mg/mL) in the mobile phase.[1]

-

From these stock solutions, prepare a series of working standard solutions of known concentrations for both NAC and Di-NAC to generate a calibration curve.

-

-

Sample Preparation and Incubation:

-

Prepare a solution of NAC in the cell culture medium of interest at the desired experimental concentration (e.g., 0.005 mg/mL).[2]

-

Divide the solution into aliquots for incubation under different conditions (e.g., 37°C, room temperature, refrigerated).

-

At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect an aliquot from each condition.

-

Dilute the collected samples with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Data Analysis:

-

Generate calibration curves for NAC and Di-NAC by plotting peak area against concentration.

-

Determine the concentration of NAC and Di-NAC in the incubated samples at each time point using the calibration curves.

-

Calculate the percentage of NAC remaining at each time point relative to the initial concentration (time 0).

-

The degradation of NAC can be modeled using kinetic equations (e.g., first-order kinetics) to determine the half-life.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for NAC Stability Assessment

Signaling Pathways Modulated by N-acetyl-L-cysteine

NAC's biological effects extend beyond its direct antioxidant activity and are mediated through its influence on various cellular signaling pathways.

NAC can activate the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response.

NAC has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) signaling pathways, which are involved in cell proliferation, survival, and inflammation.

Conclusion

The in vitro stability of this compound (N-acetyl-L-cysteine) is a critical parameter for researchers to consider when designing and interpreting cell culture experiments. NAC is prone to oxidation, particularly at physiological temperature and pH. This guide provides the available quantitative stability data for NAC in DMEM, detailed protocols for assessing its stability in any cell culture medium, and an overview of its impact on key cellular signaling pathways. By understanding and accounting for the stability of NAC, researchers can enhance the reliability and reproducibility of their in vitro studies.

References

- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]

- 5. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Nacystelyn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nacystelyn, a lysine salt of N-acetylcysteine (NAC), is a mucolytic and antioxidant agent developed to improve upon the therapeutic properties of NAC. N-acetylcysteine has long been used for its ability to reduce the viscosity of mucus and as an antidote for acetaminophen overdose. However, its acidic nature can be a drawback in certain formulations and applications. The formation of a salt with the basic amino acid L-lysine results in a compound, this compound, with a more neutral pH, potentially offering advantages in terms of tolerability and efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental data related to this compound.

Discovery and Rationale

The development of this compound was first described in a 1997 publication by A. Gillissen, M. Jaworska, and colleagues.[1] Their research aimed to create a novel salt of NAC that could enhance cellular antioxidant defense mechanisms. The primary rationale for developing a lysine salt was to neutralize the acidic properties of NAC.[1] An aqueous solution of NAC is acidic, which can be a limiting factor for certain routes of administration, such as aerosolization, where it may cause bronchospasm.[1][2] By combining NAC with the basic amino acid L-lysine, this compound (referred to as NAL in the study) was created, resulting in a solution with a more neutral pH.[1] This modification was hypothesized to improve its therapeutic profile, particularly in enhancing intracellular glutathione (GSH) levels and providing antioxidant effects.

A European patent filed prior to this publication described the preparation of acetylcysteine salts with basic amino acids, including lysine, with the stated goal of creating highly water-soluble salts that avoid the disadvantages of alkali metal salts.[3] This patent laid the groundwork for the development of compounds like this compound.

Synthesis of this compound

The synthesis of this compound involves the reaction of N-acetylcysteine with L-lysine. The following protocol is based on the principles described in the patent literature for the preparation of N-acetylcysteine salts of basic amino acids.[3]

Materials

-

N-acetylcysteine (NAC)

-

L-lysine base

-

Deionized water

-

Ethanol (optional, for crystallization)

-

Magnetic stirrer and stir bar

-

pH meter

-

Lyophilizer or rotary evaporator

Synthesis Protocol

-

Dissolution of L-lysine: Prepare an aqueous solution of L-lysine base. For example, dissolve 6.75 g of L-lysine base in 100 ml of deionized water with stirring.[3]

-

Addition of N-acetylcysteine: Gradually add an equimolar amount of N-acetylcysteine (7.58 g) to the L-lysine solution while continuing to stir.[3]

-

pH Adjustment: Monitor the pH of the solution. Adjust the pH to approximately 6.5 by adding small amounts of either N-acetylcysteine (to lower the pH) or L-lysine base (to raise the pH) as needed.[3]

-

Isolation of this compound:

-

Lyophilization: The resulting aqueous solution of this compound can be frozen and lyophilized to obtain a solid, water-soluble powder.[3]

-

Crystallization: Alternatively, the water can be removed by evaporation under vacuum to yield an oil. Ethanol can then be added to the oil to induce crystallization of the this compound salt. The crystals can be collected by filtration and dried.[3]

-

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Quantitative Data and Comparative Analysis

The primary advantage of this compound over NAC lies in its neutral pH and its enhanced ability to increase intracellular glutathione levels.

Physicochemical Properties

| Property | N-acetylcysteine (NAC) | This compound (NAL) | Reference |

| pH (at 2 x 10⁻⁴ M) | 3.6 | 6.4 | [1] |

In Vitro Antioxidant and Mucolytic Activity

| Parameter | N-acetylcysteine (NAC) | This compound (NAL) | Notes | Reference |

| Intracellular GSH (mol/10⁶ cells) | 4.5 ± 1.1 x 10⁻⁶ | 8.3 ± 1.6 x 10⁻⁶ | At 2 x 10⁻⁴ M concentration in A549 cells. | [1] |

| Extracellular GSH Secretion | ~2-fold increase | ~1.5-fold increase | Relative to baseline. | [1] |

| H₂O₂ Reduction by PMNs | ~45% reduction | ~45% reduction | At 4 x 10⁻⁶ M concentration. | [1] |

| Tracheal Mucus Velocity | Increased | Significantly greater increase than NAC | In a dog model. | [4] |

| Mucus Viscoelasticity | Decreased | Significantly greater decrease than NAC | In a dog model. | [4] |

Experimental Protocols

Determination of Intracellular Glutathione Levels

This protocol is based on the use of monochlorobimane (MCB), a fluorescent probe that becomes fluorescent upon binding to GSH.

Materials:

-

Cultured cells (e.g., A549 alveolar epithelial cells)

-

This compound and N-acetylcysteine solutions of known concentrations

-

Monochlorobimane (MCB) stock solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorometer or fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or NAC for a specified duration.

-

MCB Staining: Wash the cells with PBS and then incubate with a working solution of monochlorobimane (typically 50-100 µM) in PBS for 15-30 minutes at 37°C in the dark.

-

Cell Lysis: After incubation, wash the cells again with PBS to remove excess MCB. Lyse the cells using a suitable lysis buffer.

-

Fluorescence Measurement: Transfer the cell lysate to a microplate or cuvette and measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the GSH-MCB adduct (typically ~380 nm excitation and ~470 nm emission).

-

Data Analysis: Quantify the intracellular GSH concentration by comparing the fluorescence of the treated samples to a standard curve generated with known concentrations of GSH.

Experimental Workflow: Intracellular GSH Assay

Caption: Workflow for measuring intracellular glutathione.

In Vitro Mucolytic Activity Assay

This protocol measures the ability of a compound to reduce the viscosity of a mucus simulant, such as porcine gastric mucin or egg white.

Materials:

-

Porcine gastric mucin or fresh egg white

-

Tris-HCl buffer (pH 7.0)

-

This compound and N-acetylcysteine solutions of known concentrations

-

Viscometer (e.g., rotational or suspended level)

-

Water bath at 37°C

Protocol:

-

Preparation of Mucin Solution: Prepare a 20% solution of porcine gastric mucin in Tris-HCl buffer.

-

Incubation: Mix the mucin solution with different concentrations of this compound or NAC. Incubate the mixtures at 37°C for 30 minutes.

-

Viscosity Measurement: After incubation, measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage reduction in viscosity for each treatment compared to a control (mucin solution with buffer only).

Signaling Pathways and Mechanisms of Action

This compound, like NAC, exerts its primary effects through its role as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS).

Glutathione Synthesis Pathway

Caption: Simplified glutathione synthesis pathway.

The mucolytic action of this compound is attributed to the free sulfhydryl group of the N-acetylcysteine moiety, which cleaves disulfide bonds in mucin polymers, thereby reducing mucus viscosity.

Mucolytic Mechanism of Action

Caption: Mucolytic action of this compound.

Conclusion

This compound represents a thoughtful advancement in the therapeutic application of N-acetylcysteine. By forming a salt with L-lysine, this compound achieves a more neutral pH, which can be advantageous in various pharmaceutical formulations. The available in vitro and in vivo data suggest that this compound is not only comparable to but, in some aspects, superior to NAC in its ability to enhance intracellular glutathione levels and reduce mucus viscosity. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development, highlighting its discovery, synthesis, and key functional characteristics. Further research is warranted to fully explore the clinical potential of this promising compound.

References

The Influence of Nacystelyn on Cellular Redox Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in the pathophysiology of numerous diseases. Nacystelyn (NAL), a lysine salt of N-acetylcysteine (NAC), presents a promising therapeutic strategy to modulate the cellular redox environment. This technical guide provides an in-depth analysis of the mechanisms by which this compound influences cellular redox balance, focusing on its role as a glutathione precursor and a direct antioxidant. This document details the core biochemical pathways affected by NAL, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for assessing its impact on cellular systems.

Introduction to this compound and Cellular Redox Homeostasis

Cellular redox homeostasis is a dynamic equilibrium between oxidizing and reducing reactions, crucial for normal physiological function. Disruptions in this balance lead to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to cellular injury and death. Key players in maintaining redox balance include enzymatic and non-enzymatic antioxidants, with glutathione (GSH) being the most abundant intracellular non-protein thiol antioxidant.

N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione.[1] this compound (NAL) is a lysine salt of NAC, developed to improve upon the pharmaceutical properties of NAC, such as its pH.[2] Due to the dissociation of lysine in solution, NAL forms a more neutral solution compared to the acidic nature of NAC, which may offer advantages in specific formulations and biological applications.[2] This guide will explore the effects of this compound on cellular redox balance, drawing upon the extensive research conducted on its parent compound, NAC.

Mechanism of Action of this compound

The primary mechanism by which this compound exerts its effects on cellular redox balance is through its role as a precursor for glutathione synthesis.[2][3] Once administered, NAL is readily deacetylated to yield L-cysteine, which then enters the glutathione synthesis pathway.

Glutathione Synthesis Pathway

The synthesis of glutathione is a two-step enzymatic process that occurs in the cytosol:

-

γ-glutamylcysteine synthetase (GCS) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.

-

Glutathione synthetase (GS) then adds a glycine molecule to γ-glutamylcysteine to form glutathione.

By providing a bioavailable source of cysteine, this compound directly fuels this pathway, leading to an increase in intracellular GSH levels.[2][4]

Direct Antioxidant Activity

In addition to its role as a GSH precursor, NAC, and by extension NAL, can directly scavenge certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂).[2][5] This direct antioxidant activity provides an immediate line of defense against oxidative insults.

Modulation of the Nrf2 Signaling Pathway

Recent evidence suggests that NAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione system.[6][8] By activating the Nrf2 pathway, this compound can induce a broad and sustained antioxidant response.